Isorhamnetin-3-O-galactoside

CAS No.:

Cat. No.: VC13568430

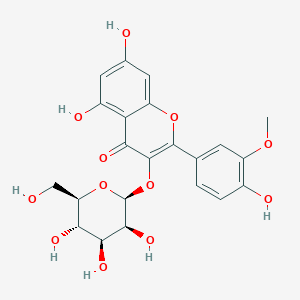

Molecular Formula: C22H22O12

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22O12 |

|---|---|

| Molecular Weight | 478.4 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Standard InChI | InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1 |

| Standard InChI Key | CQLRUIIRRZYHHS-HEQLHBKPSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

| SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Isorhamnetin-3-O-galactoside belongs to the flavonol subclass of flavonoids, featuring a 3-hydroxy-4-oxo-2-phenylchromen-7-yl backbone substituted with hydroxyl and methoxy groups. The galactose unit is linked via a β-glycosidic bond to the hydroxyl group at the C-3 position of the aglycone . The stereochemistry of the galactose moiety is defined by the (2S,3S,4S,5S,6R) configuration, which influences its solubility and biological interactions .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 478.4 g/mol | |

| CAS Number | 6743-92-6 | |

| Melting Point | 267–269°C | |

| Boiling Point | 834.4±65.0°C at 760 mmHg | |

| Density | 1.75±0.1 g/cm³ |

Natural Occurrence and Biosynthesis

Plant Sources

Isorhamnetin-3-O-galactoside is widely distributed in the plant kingdom. It has been identified in:

The compound is typically extracted using polar solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO), followed by chromatographic purification .

Biosynthetic Pathway

The biosynthesis involves the methylation of quercetin to form isorhamnetin, followed by glycosylation at the C-3 position using UDP-galactose as a sugar donor. Enzymes such as O-methyltransferases and glycosyltransferases mediate these steps, which are conserved across flavonoid-producing plants .

Pharmacological Activities

Antioxidant Mechanisms

Isorhamnetin-3-O-galactoside scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups, which donate hydrogen atoms to stabilize free radicals . In a carbon tetrachloride (CCl₄)-induced hepatic injury model, it upregulated glutathione (GSH) and superoxide dismutase (SOD) levels, mitigating oxidative stress .

Anti-Inflammatory and Immunomodulatory Effects

The compound suppresses pro-inflammatory mediators by inhibiting nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it reduced TNF-α and interleukin-6 (IL-6) secretion by blocking IκBα degradation and NF-κB p65 nuclear translocation .

Table 2: Pharmacological Targets and Effects

| Target | Effect | Model System |

|---|---|---|

| NF-κB | Inhibits nuclear translocation of p65 | Human macrophages |

| ERK/JNK/p38 | Attenuates phosphorylation | Airway epithelium |

| 5-Lipoxygenase | Reduces leukotriene synthesis | In vitro assays |

| LOX | Suppresses lipid peroxidation | Hepatic tissue |

Hepatoprotective Activity

In CCl₄-induced liver injury, Isorhamnetin-3-O-galactoside reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels by 40–50%, demonstrating its capacity to ameliorate hepatocellular necrosis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume